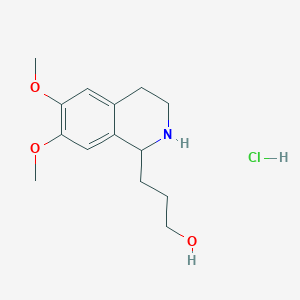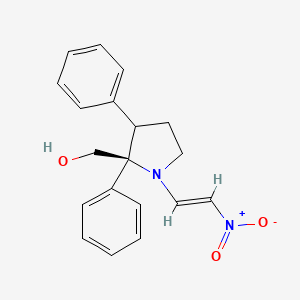
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrovinyl group, and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring, followed by the introduction of the nitrovinyl group and the phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are common.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The nitrovinyl group can participate in electron transfer reactions, while the pyrrolidine ring and phenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)ethanol
- ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)propanol
Uniqueness
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is unique due to its specific stereochemistry and the presence of both nitrovinyl and phenyl groups These features give it distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C19H20N2O3 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[(2S)-1-[(E)-2-nitroethenyl]-2,3-diphenylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C19H20N2O3/c22-15-19(17-9-5-2-6-10-17)18(16-7-3-1-4-8-16)11-12-20(19)13-14-21(23)24/h1-10,13-14,18,22H,11-12,15H2/b14-13+/t18?,19-/m1/s1 |
InChI-Schlüssel |
PEXQWTCSIYPIAC-LXFGGSPOSA-N |
Isomerische SMILES |
C1CN([C@](C1C2=CC=CC=C2)(CO)C3=CC=CC=C3)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1CN(C(C1C2=CC=CC=C2)(CO)C3=CC=CC=C3)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


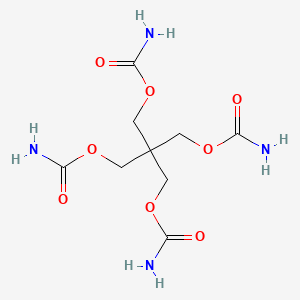
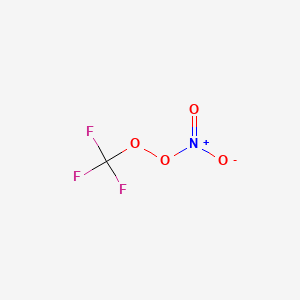
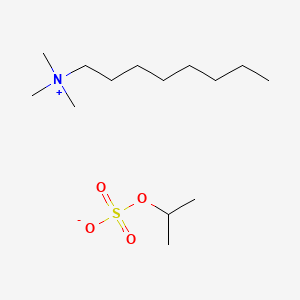


![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)
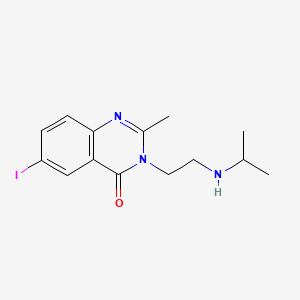
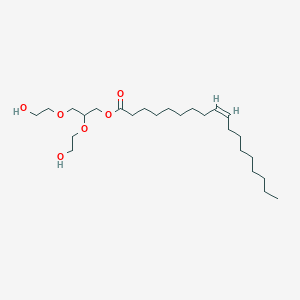

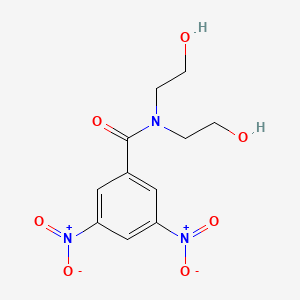

![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)
![4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B13755455.png)
